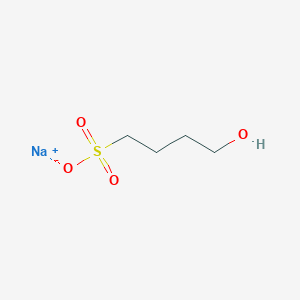

Sodium 4-hydroxybutane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 4-hydroxybutane-1-sulfonate is an organic compound with the chemical formula C4H9NaO4S. It is a sodium salt of 4-hydroxybutane-1-sulphonic acid and is known for its solubility in water and its crystalline form. This compound is utilized in various scientific and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybutane-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with a sulfonating agent. The process typically includes the following steps:

Chlorosulfonation: 1,4-Butanediol is reacted with chlorosulfonic acid to form 4-chlorobutyl sulfonate.

Hydrolysis: The intermediate 4-chlorobutyl sulfonate is then hydrolyzed to produce 4-hydroxybutane-1-sulphonic acid.

Neutralization: Finally, the acid is neutralized with sodium hydroxide to yield sodium 4-hydroxybutane-1-sulphonate.

Industrial Production Methods: In industrial settings, the production of sodium 4-hydroxybutane-1-sulphonate often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include various sulfonic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

1.1. Therapeutic Uses

Sodium 4-hydroxybutane-1-sulfonate has been investigated for its potential therapeutic properties, particularly in treating amyloidosis. Research indicates that compounds with sulfonate groups can inhibit amyloid deposition by disrupting interactions between amyloidogenic proteins and glycoproteins or proteoglycans . The mechanism involves covalently attaching anionic groups to carrier molecules, enhancing their efficacy in clinical settings.

1.2. Solubilization of Hydrophobic Compounds

One of the significant roles of SBHS is as a solubilizing agent for hydrophobic compounds. Its ability to increase the water solubility of various drugs and biological molecules makes it valuable in pharmaceutical formulations. For instance, it has been used to derivatize β-cyclodextrin to create sulfobutyl ether-beta-cyclodextrin (SBECD), which is effective in stabilizing poorly soluble drugs .

2.1. Surfactant Properties

This compound exhibits surfactant properties, making it useful in formulations requiring surface-active agents. Its low critical micelle concentration (CMC) and Krafft point are advantageous for creating stable emulsions and foams . This characteristic is particularly beneficial in cosmetic and personal care products.

2.2. Ionic Liquids

The compound can be utilized in the synthesis of ionic liquids through reactions with organic chloride salts, yielding products like 4-chlorobutylsulfonate . These ionic liquids have applications in catalysis and as solvents in organic synthesis due to their unique properties, such as low volatility and high thermal stability.

3.1. Amyloidosis Treatment

A notable study demonstrated the effectiveness of SBHS derivatives in reducing amyloid deposition in mouse models of amyloidosis. The administration of poly(vinylsulfonate sodium salt), a related compound, showed significant inhibition of amyloid accumulation, suggesting a promising avenue for further research into SBHS-based therapies .

3.2. Drug Formulation Development

In drug formulation studies, the incorporation of SBHS into formulations has led to enhanced solubility and bioavailability of active pharmaceutical ingredients (APIs). For example, formulations utilizing SBECD have shown improved stability and solubility profiles for several poorly soluble drugs .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Therapeutics | Inhibiting amyloid deposition | Treatment of amyloidosis |

| Solubilization | Enhancing solubility of hydrophobic compounds | Derivatization of β-cyclodextrin |

| Surfactant | Acting as a surfactant in various formulations | Cosmetic products |

| Ionic Liquids | Synthesis of ionic liquids for catalysis | Organic synthesis |

Mécanisme D'action

The mechanism by which sodium 4-hydroxybutane-1-sulphonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds and ionic interactions. Additionally, its sulfonate group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparaison Avec Des Composés Similaires

Sodium 4-hydroxybutane-1-sulfonate can be compared with other similar compounds, such as:

Sodium 4-methylcyclohexane-1-sulfonate: Similar in structure but with a cyclohexane ring.

Sodium 2-(4-hexylphenyl)diazene-1-sulfonate: Contains a diazene group and a hexylphenyl substituent.

Sodium 3-(benzoylamino)-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate: Features a pyrazole ring and benzoylamino group.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of sodium 4-hydroxybutane-1-sulphonate in various research and industrial contexts.

Propriétés

Numéro CAS |

31465-25-5 |

|---|---|

Formule moléculaire |

C4H10NaO4S |

Poids moléculaire |

177.18 g/mol |

Nom IUPAC |

sodium;4-hydroxybutane-1-sulfonate |

InChI |

InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8); |

Clé InChI |

BKXAWCWTSBWIRG-UHFFFAOYSA-N |

SMILES |

C(CCS(=O)(=O)[O-])CO.[Na+] |

SMILES isomérique |

C(CCS(=O)(=O)[O-])CO.[Na+] |

SMILES canonique |

C(CCS(=O)(=O)O)CO.[Na] |

Key on ui other cas no. |

31465-25-5 |

Synonymes |

4-Hydroxy-1-butanesulfonic Acid Sodium Salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.